1,2-Diiodobenzene

Beschreibung

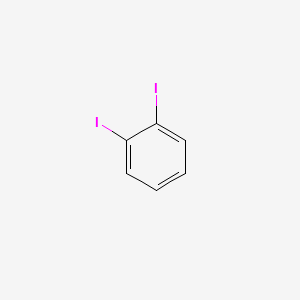

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOLNFYSRZVALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060648 | |

| Record name | Benzene, 1,2-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MSDSonline] | |

| Record name | 1,2-Diiodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00593 [mmHg] | |

| Record name | 1,2-Diiodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-42-9 | |

| Record name | 1,2-Diiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIIODOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,2-Diiodobenzene

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 1,2-diiodobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is an aromatic organic compound that serves as a versatile building block in organic synthesis, particularly in the formation of complex molecular architectures relevant to pharmaceutical development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing essential data for its handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₄I₂[1] |

| Molecular Weight | 329.90 g/mol [1] |

| Appearance | Colorless to yellow liquid |

| Density | 2.524 g/mL at 25 °C[2] |

| Boiling Point | 152 °C at 15 mmHg[2] |

| Refractive Index | n20/D 1.718[2] |

| Solubility | Insoluble in water; soluble in organic solvents like cyclohexane, furan, and benzene.[2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features |

| ¹H NMR | Spectral data available in various databases. |

| ¹³C NMR | Spectral data available in various databases. |

| IR | Neat IR spectra show characteristic peaks for an ortho-disubstituted benzene ring.[1] |

| Mass Spec. | Molecular ion peak (M+) at m/z 330. |

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following table summarizes its key safety information.

| Hazard | Description | Precautionary Measures |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. |

| Eye Damage | Causes serious eye damage.[2] | Wear eye and face protection. |

| Respiratory Irritation | May cause respiratory irritation.[2] | Use in a well-ventilated area or with respiratory protection. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Keep container tightly closed. |

Experimental Protocols

This section details key experimental procedures involving this compound.

Synthesis of this compound from 2-Iodoaniline

This protocol is adapted from the general procedure for the synthesis of iodoarenes from anilines.

Materials:

-

2-Iodoaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Diethyl ether

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-iodoaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.

-

Cool the mixture and extract the crude this compound with diethyl ether.

-

Wash the organic layer with a saturated sodium thiosulfate solution to remove excess iodine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Purification by Vacuum Distillation

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Apply a vacuum and slowly heat the flask.

-

Collect the fraction that distills at 152 °C and 15 mmHg.[2]

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling using this compound as a substrate.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the arylboronic acid (2.2 equivalents), and the base (4 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent.

-

Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Synthesis of Purino[8,9-f]phenanthridines

Purino[8,9-f]phenanthridines, which can be synthesized from this compound, are a class of compounds with potential biological activity.[2][3] The synthesis can be achieved through a double C-H arylation of 9-phenylpurines with this compound or via a more efficient route involving a Suzuki coupling followed by an intramolecular C-H arylation.[3]

Precursor for Kinase Inhibitors

The biphenyl and other biaryl structures formed via Suzuki coupling of this compound are common scaffolds in the design of kinase inhibitors, which are a critical class of drugs in cancer therapy.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from 2-Iodoaniline.

Suzuki-Miyaura Cross-Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Photolytic Generation of Benzyne

References

- 1. This compound | C6H4I2 | CID 11994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-二碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Intramolecular direct C-H arylation approach to fused purines. Synthesis of purino[8,9-f]phenanthridines and 5,6-dihydropurino[8,9-a]isoquinolines. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Structure of o-Diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Diiodobenzene, systematically named 1,2-diiodobenzene, is an aromatic organic compound with the chemical formula C₆H₄I₂. It consists of a benzene ring substituted with two iodine atoms on adjacent carbon atoms. This compound serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. Its structural characteristics, including the steric and electronic effects of the bulky iodine substituents, play a crucial role in its reactivity and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the molecular structure of o-diiodobenzene, supported by experimental data and protocols.

Molecular Structure and Geometry

The molecular structure of o-diiodobenzene is defined by the arrangement of its constituent atoms and the bonding interactions between them. While a definitive single-crystal X-ray structure has not been publicly reported, valuable insights into its geometry have been obtained from gas-phase electron diffraction studies and computational modeling.

General Properties

| Property | Value |

| Chemical Formula | C₆H₄I₂[1][2][3][4] |

| Molecular Weight | 329.90 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 615-42-9[2] |

| Appearance | Liquid |

Bond Lengths and Angles

Experimental data from gas-phase electron diffraction suggests a distortion of the benzene ring from a perfect hexagon due to the steric strain imposed by the two large, adjacent iodine atoms. The most satisfactory explanation of the electron diffraction results indicates that the I-C valence directions are bent by approximately 10° from their symmetrical positions in the plane of the benzene ring. The distance between the two iodine atoms has been determined to be 4.00 Å.

Due to the absence of a definitive crystal structure, the following table presents a combination of experimental data from electron diffraction and typical bond lengths for similar aromatic compounds.

| Bond/Angle | Parameter | Value (Å or °) |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.40 |

| C-H (aromatic) | ~1.08 | |

| C-I | Not precisely determined | |

| I-I distance | 4.00 | |

| Bond Angles | C-C-C (in ring) | ~120 |

| C-C-I | Distorted from 120° | |

| I-C-C-I (dihedral) | Planar or near-planar |

Note: The values for C-C and C-H bond lengths and C-C-C bond angles are typical for benzene derivatives and are included for completeness. The C-I bond length and C-C-I bond angles are expected to deviate from standard values due to steric hindrance.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of o-diiodobenzene, highlighting the ortho positioning of the iodine atoms on the benzene ring.

Experimental Protocols

Synthesis of o-Diiodobenzene

A common and effective method for the synthesis of o-diiodobenzene is through the Sandmeyer reaction, starting from 2-iodoaniline.[5][6][7] This multi-step process involves the diazotization of the primary amine followed by the introduction of the second iodine atom.

Materials:

-

2-Iodoaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Ice

-

Sodium thiosulfate (Na₂S₂O₃) solution (for workup)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Workflow for the Synthesis of o-Diiodobenzene:

Procedure:

-

Diazotization of 2-Iodoaniline:

-

Dissolve 2-iodoaniline in a cooled solution of concentrated hydrochloric acid or sulfuric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition. The completion of the diazotization can be tested with starch-iodide paper.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.[6][8] A "reverse addition" is often recommended to control the reaction and minimize foaming.[6][8]

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat it until the evolution of nitrogen gas ceases.

-

-

Workup and Purification:

-

Cool the reaction mixture and, if necessary, add a solution of sodium thiosulfate to reduce any excess iodine.

-

Extract the crude o-diiodobenzene with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by vacuum distillation or column chromatography to obtain pure o-diiodobenzene.

-

Structural Characterization Methods

Gas-Phase Electron Diffraction (GED):

This technique is used to determine the structure of molecules in the gas phase, free from intermolecular interactions.[3]

General Protocol:

-

A high-energy electron beam is directed at a gaseous sample of o-diiodobenzene.

-

The electrons are scattered by the molecule's electrostatic potential.

-

The scattered electrons create a diffraction pattern that is recorded on a detector.

-

The diffraction pattern is analyzed to determine the internuclear distances within the molecule.

Spectroscopic Analysis:

Standard spectroscopic techniques are used to confirm the identity and purity of o-diiodobenzene.

| Technique | Experimental Details |

| ¹H NMR | Typically run at 300 MHz in a deuterated solvent such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄).[9] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| Infrared (IR) Spectroscopy | Can be performed on a neat liquid sample using a capillary cell or with an ATR-FTIR spectrometer.[2] |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. |

Signaling Pathways and Biological Activity

Currently, there is no significant body of research indicating that o-diiodobenzene is directly involved in specific biological signaling pathways. Its primary role in the context of drug development is as a synthetic intermediate for the construction of more complex, biologically active molecules.

Conclusion

o-Diiodobenzene is a key synthetic intermediate whose molecular structure is characterized by the presence of two sterically demanding iodine atoms in an ortho relationship on a benzene ring. This arrangement leads to a distorted geometry, as evidenced by gas-phase electron diffraction studies. While a definitive crystal structure remains to be reported, the available data provides a solid foundation for understanding the structural properties of this important molecule. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers working with o-diiodobenzene in various scientific and industrial settings.

References

- 1. sci-toys.com [sci-toys.com]

- 2. This compound | C6H4I2 | CID 11994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. Benzene, 1,2-diiodo- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. p-Diiodobenzene | C6H4I2 | CID 12208 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2-Diiodobenzene (CAS Number: 615-42-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diiodobenzene (CAS No. 615-42-9), a versatile aromatic iodine compound. It details the physicochemical properties, synthesis, and key reactions of this compound, with a focus on its applications in organic synthesis, particularly in the development of pharmaceuticals and polycyclic aromatic hydrocarbons. This document includes detailed experimental protocols for its synthesis and its use in significant chemical transformations, such as the synthesis of triphenylene. The guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug discovery, offering both fundamental data and practical methodologies.

Introduction

This compound, an organoiodine compound, is a valuable building block in organic synthesis.[1] Its two iodine substituents on adjacent carbons of a benzene ring provide unique reactivity, making it a precursor for a variety of complex organic molecules.[2] The carbon-iodine bonds are relatively weak, allowing for facile participation in a range of coupling reactions and the generation of highly reactive intermediates such as benzyne.[3][4] This reactivity profile has led to its use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide aims to provide an in-depth technical resource on this compound, covering its properties, synthesis, and key applications with detailed experimental procedures.

Physicochemical and Safety Data

This compound is a clear yellow to brownish liquid at room temperature.[5] It is sensitive to light and should be stored accordingly.[5] It is classified as an irritant, causing skin and respiratory irritation, and poses a risk of serious eye damage.[5] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 615-42-9 | [6] |

| Molecular Formula | C₆H₄I₂ | [6] |

| Molecular Weight | 329.90 g/mol | [6] |

| Appearance | Clear yellow to brownish liquid | [5] |

| Density | 2.524 g/mL at 25 °C | [5] |

| Boiling Point | 152 °C at 15 mmHg | [5] |

| Refractive Index | n20/D 1.718 | [5] |

| Flash Point | 113 °C (closed cup) | [5] |

| Solubility | Slightly miscible with water. Soluble in nonpolar organic solvents like hexane, benzene, and toluene. | [1] |

| InChI Key | BBOLNFYSRZVALD-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC=C(C(=C1)I)I | [6] |

Table 2: Safety and Hazard Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statements | Reference(s) |

| H315: Causes skin irritation | Skin Irrit. 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| H318: Causes serious eye damage | Eye Dam. 1 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| H335: May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [5] |

Synthesis of this compound

This compound can be synthesized through various methods, including the direct halogenation of benzene or through metallation followed by the introduction of iodine.[2] A common laboratory-scale synthesis involves a Sandmeyer-type reaction starting from 2-iodoaniline.

Experimental Protocol: Synthesis from 2-Iodoaniline (via Sandmeyer-type reaction)

This protocol describes the diazotization of 2-iodoaniline followed by the introduction of a second iodine atom.

Materials:

-

2-Iodoaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Water

-

10% Aqueous Sodium Hydroxide

-

5% Aqueous Sodium Bisulfite

-

Magnesium Sulfate

-

Beakers

-

Mechanical Stirrer

-

Thermometer

-

Separatory Funnel

-

Glass wool

Procedure:

-

Diazotization: In a beaker fitted with a thermometer and mechanical stirrer, place concentrated hydrochloric acid and 2-iodoaniline. Add ice and surround the beaker with an ice-salt bath to maintain a low temperature. Diazotize the solution by the dropwise addition of a sodium nitrite solution with stirring.

-

Iodination: After stirring the diazotized solution for 15 minutes, slowly pour it through a glass-wool filter into a solution of potassium iodide in water.

-

Work-up: Allow the mixture to stand overnight. A heavy dark oil will separate. Separate the oil and wash it successively with 10% aqueous sodium hydroxide, water, 5% aqueous sodium bisulfite, and finally water.

-

Drying: Dry the resulting this compound over magnesium sulfate.

Key Reactions and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions and as a precursor for benzyne.

Synthesis of Polycyclic Aromatic Hydrocarbons: Triphenylene

A notable application of this compound is in the synthesis of polycyclic aromatic hydrocarbons (PAHs) like triphenylene. This can be achieved through the generation of benzyne, which then undergoes trimerization.

This procedure involves the formation of an organolithium intermediate from o-bromoiodobenzene (which can be prepared from o-bromoaniline), followed by reaction in the presence of benzene to yield triphenylene.[7]

Materials:

-

o-Bromoiodobenzene

-

Lithium metal

-

Dry Ether

-

Benzene

-

Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a reaction flask under an inert atmosphere, place dry ether and freshly prepared lithium metal foil.

-

Initiation: Add a small portion of the o-bromoiodobenzene solution to the lithium in ether before starting the stirring to initiate the reaction. An induction period is typically observed.

-

Reaction: Once the reaction commences, continue stirring vigorously.

-

Work-up: After the reaction is complete, the triphenylene product can be isolated. Due to its limited solubility in ether, it may precipitate out of the solution.

-

Purification: The crude product can be purified, for example, by steam distillation to remove impurities like biphenyl.[7]

Cross-Coupling Reactions

The two iodine atoms in this compound serve as excellent leaving groups in various cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enabling the formation of carbon-carbon bonds.[8][9] These reactions are fundamental in constructing complex molecular architectures found in many modern drugs and materials.[9]

The Ullmann reaction can be used for the synthesis of biphenyl derivatives from aryl halides using copper. A solvent-free high-speed ball milling technique has been shown to be effective for the biarylation of 2-iodonitrobenzene, a related compound, suggesting a potential route for the dimerization of this compound or its derivatives.[8]

General Protocol Outline:

-

An aryl iodide is subjected to a high-speed ball milling procedure in a copper vial with a copper ball-bearing.[8]

-

The reaction proceeds without additional solvent or copper catalyst.[8]

-

The product is then typically purified by recrystallization.[8]

Role in Drug Development

This compound and its derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, iodinated phenyl derivatives are key components in the synthesis of drugs like Alectinib, a targeted therapy for non-small cell lung cancer.[3][7] The synthesis of the Alectinib intermediate, 6-Cyano-2-[1-(4-ethyl-3-iodophenyl)-1-Methylethyl]-1H-Indole-3-Carboxylic Acid 1,1-Dimethylethyl Ester, highlights the importance of iodinated aromatic compounds in constructing complex drug molecules.[7]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique reactivity, stemming from the two adjacent iodine atoms, allows for its effective use in a variety of synthetic transformations, including the formation of complex polycyclic aromatic hydrocarbons and as a key intermediate in the synthesis of pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and applications, complete with experimental protocols to aid researchers and drug development professionals in their work with this important compound. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

- 1. Triphenylene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Process For The Preparation Of An Intermediate Of Alectinib [quickcompany.in]

- 4. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 98 615-42-9 [sigmaaldrich.com]

- 6. 1,2-二碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Synthesis of 1,2-Diiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1,2-diiodobenzene, a key intermediate in the synthesis of pharmaceuticals and complex organic molecules. This document details the experimental protocols for the most viable methods, presents quantitative data in a clear, comparative format, and illustrates the synthetic pathways for enhanced understanding.

Core Synthesis Routes

The synthesis of this compound is most effectively achieved through two principal pathways, both of which rely on the robust and well-established Sandmeyer reaction. These methods offer reliable and regioselective means of introducing iodine atoms onto the benzene ring.

-

From 2-Iodoaniline: This is a highly efficient and common method involving the diazotization of 2-iodoaniline, followed by the displacement of the diazonium group with iodide.

-

From o-Phenylenediamine: This route requires a double Sandmeyer reaction, where both amino groups are sequentially or simultaneously converted to diazonium salts and then substituted by iodide. While feasible, this method can present challenges in controlling the reaction and may result in lower yields due to the formation of byproducts.

A less common and often less selective method is the direct iodination of benzene. This approach typically requires harsh conditions and the use of an oxidizing agent, and often leads to a mixture of isomers, with the 1,4-diiodobenzene being a significant byproduct.

Data Presentation: Comparison of Synthesis Routes

| Starting Material | Key Reagents & Reaction Type | Typical Reaction Conditions | Reported/Expected Yield | Advantages | Challenges |

| 2-Iodoaniline | 1. NaNO₂, aq. HCl/H₂SO₄ (Diazotization) 2. KI (Iodination) | 0-5 °C for diazotization | Good to High | High regioselectivity, well-established reaction. | Potential for foaming, unstable diazonium salt intermediate requires low temperatures. |

| o-Phenylenediamine | 1. NaNO₂, aq. HCl/H₂SO₄ (Double Diazotization) 2. KI (Double Iodination) | 0-5 °C for diazotization | Moderate (around 50% reported for similar transformations)[1] | Readily available starting material. | Formation of byproducts (e.g., dibenzofurans, N-containing heterocycles, and oligomers), requires careful control of stoichiometry and conditions.[1] |

| Benzene | I₂, Oxidizing agent (e.g., HNO₃, H₂O₂, HIO₃) | High temperature (e.g., 280 °C) | Variable, often with a mixture of isomers | Direct approach from a simple starting material. | Lack of regioselectivity leading to a mixture of 1,2-, 1,3-, and 1,4-diiodobenzene; harsh reaction conditions. |

Experimental Protocols

Synthesis of this compound from 2-Iodoaniline (Sandmeyer Reaction)

This protocol is based on the general principles of the Sandmeyer reaction for the conversion of anilines to aryl iodides.

a. Diazotization of 2-Iodoaniline

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

b. Iodination

-

In a separate beaker, prepare a solution of potassium iodide (1.5 equivalents) in water.

-

Reverse Addition Method: To control the reaction rate and minimize foaming caused by the evolution of nitrogen gas, slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring.[2][3]

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Synthesis of this compound from o-Phenylenediamine (Double Sandmeyer Reaction)

This protocol outlines the conceptual steps for the double Sandmeyer reaction. Achieving a good yield with this method can be challenging and may require optimization.

a. Double Diazotization of o-Phenylenediamine

-

In a three-necked flask, suspend o-phenylenediamine (1 equivalent) in an aqueous solution of hydrochloric acid or sulfuric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with efficient stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete to form the bis-diazonium salt.

b. Double Iodination

-

Prepare a concentrated aqueous solution of potassium iodide (3-4 equivalents).

-

Slowly and carefully add the cold bis-diazonium salt solution to the potassium iodide solution with vigorous stirring. Control of the addition rate is critical to manage the vigorous evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to complete the reaction.

-

Work-up and purification are similar to the procedure described for the synthesis from 2-iodoaniline.

Note: The double Sandmeyer reaction on o-phenylenediamine can be prone to the formation of intramolecular cyclization and polymerization byproducts.[1] Careful control of temperature, concentration, and the rate of addition is crucial.

Mandatory Visualization

Caption: Key synthetic pathways to this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodobenzene, also known as o-diiodobenzene, is an aromatic organoiodine compound that serves as a versatile precursor and building block in organic synthesis. Its two iodine substituents on adjacent carbons of the benzene ring provide unique reactivity, making it a valuable reagent in the formation of complex organic molecules, including pharmaceuticals and novel materials.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a mechanistic visualization of its photochemical transformation.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

Physical Properties

This compound is typically a clear yellow to brownish liquid or a colorless crystalline solid, and it is known to be sensitive to light.[1][2] Quantitative physical data are presented in Table 1 for easy reference.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄I₂ |

| Molecular Weight | 329.90 g/mol [3][4][5] |

| CAS Number | 615-42-9[2][3][5] |

| Appearance | Clear yellow to brownish liquid or colorless crystalline solid[1][2][3] |

| Melting Point | 27 °C[6] |

| Boiling Point | 152 °C at 15 mmHg[2][3][4][7] |

| Density | 2.524 g/mL at 25 °C[2][3][4][7] |

| Refractive Index (n²⁰/D) | 1.718[2][3][4] |

| Vapor Pressure | 0.00501 - 0.00593 mmHg at 25 °C[2][5] |

| Flash Point | >110 °C (>230 °F)[2][8] |

| Solubility | Slightly miscible with water. Soluble in nonpolar organic solvents like hexane, benzene, and toluene.[1][2][7] |

Chemical and Spectroscopic Data

The chemical identifiers and spectral characteristics are crucial for the unambiguous identification and structural elucidation of this compound.

Table 2: Chemical and Spectroscopic Identifiers

| Identifier Type | Identifier |

| IUPAC Name | This compound[5] |

| SMILES | Ic1ccccc1I[3][4] |

| InChI | 1S/C6H4I2/c7-5-3-1-2-4-6(5)8/h1-4H[3][4][5] |

| ¹H NMR (300 MHz, CCl₄) | δ 7.81 (d, J=7.9 Hz, 1H), 7.30–7.40 (m, 3H), 7.03 (dd, J=7.8 Hz, 1H), 6.96 (d, J=8.02 Hz, 1H) |

| ¹³C NMR (CDCl₃) | δ 138.9, 131.9, 131.8, 131.3, 129.2, 129.0, 128.6, 122.8, 114.7, 108.9 |

| Key IR Absorptions (cm⁻¹) | 3087, 3046, 1599, 1523, 912, 837, 749, 624 |

Chemical Reactivity and Applications

This compound is a key substrate in several important classes of organic reactions, primarily owing to the reactivity of the carbon-iodine bonds.

Cross-Coupling Reactions

It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

-

Suzuki Reaction: this compound can be coupled with arylboronic acids to synthesize o-terphenyls and other biphenyl derivatives. This reaction is fundamental in constructing complex aromatic systems.

-

Sonogashira Reaction: The reaction with terminal alkynes provides a direct route to 1,2-bis(alkynyl)benzenes, which are important precursors for polycyclic aromatic hydrocarbons and conjugated materials.

Benzyne Formation

One of the most notable reactions of this compound is its photolysis to generate benzyne, a highly reactive intermediate.[9] This photochemical method provides a clean source of benzyne for use in cycloaddition reactions, such as Diels-Alder reactions.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are representative and may require optimization based on specific substrates and laboratory conditions.

Double Sonogashira Coupling: Synthesis of 1,2-Bis(phenylethynyl)benzene

This protocol describes the palladium- and copper-catalyzed double Sonogashira coupling of this compound with phenylacetylene.

Materials:

-

This compound

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), toluene, and triethylamine.

-

Degas the solution by bubbling with argon for 20 minutes.

-

Add phenylacetylene (2.2 equiv.), copper(I) iodide (0.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.1 equiv.) to the reaction mixture.

-

Wrap the flask in aluminum foil to protect it from light and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1,2-bis(phenylethynyl)benzene.

Double Suzuki Coupling: Synthesis of o-Terphenyl

This protocol outlines the synthesis of o-terphenyl via a double Suzuki coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv.), phenylboronic acid (2.5 equiv.), and potassium carbonate (4.0 equiv.).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Bubble argon through the mixture for 20 minutes to degas the solution.

-

Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.2 equiv.).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an argon atmosphere for 24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to afford o-terphenyl.

Mandatory Visualizations

Photochemical Generation of Benzyne

The photolysis of this compound proceeds through a step-wise homolytic cleavage of the carbon-iodine bonds, leading to the formation of the highly reactive benzyne intermediate. The process can be visualized as a sequential bond-breaking and bond-forming cascade initiated by UV light.

Caption: Photochemical pathway for the generation of benzyne from this compound.

Experimental Workflow for Sonogashira Coupling

The following diagram illustrates the logical workflow for the synthesis of 1,2-bis(phenylethynyl)benzene via a double Sonogashira coupling reaction.

Caption: Step-by-step workflow for the double Sonogashira coupling of this compound.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering access to a wide array of complex molecular architectures. Its well-defined physical properties and predictable chemical reactivity in cross-coupling reactions and as a benzyne precursor make it an invaluable tool for researchers in synthetic chemistry and drug development. The protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. US9981887B1 - Synthesis of phenylethynylbenzenes - Google Patents [patents.google.com]

- 3. Synthesis of Diiodinated Biphenyls and Iodinated <i>meta</i>‐Terphenyls by Regioselective Suzuki–Miyaura Cross‐Coupling… [ouci.dntb.gov.ua]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility of 1,2-Diiodobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-diiodobenzene in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a detailed, generalized experimental protocol for its quantitative determination. This guide aims to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.

Core Concepts in Solubility

This compound is a nonpolar molecule, a characteristic primarily dictated by its symmetrical structure and the presence of two iodine atoms which do not induce a significant dipole moment.[1] The fundamental principle governing its solubility is "like dissolves like," which posits that nonpolar solutes will dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. Consequently, this compound is expected to be more soluble in nonpolar organic solvents and exhibit very low solubility in polar solvents such as water.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable scarcity of specific quantitative solubility data for this compound in a broad range of organic solvents. The available information is predominantly qualitative. The following table summarizes the known solubility characteristics.

| Solvent | Chemical Formula | Polarity | Solubility Profile of this compound |

| Hexane | C₆H₁₄ | Nonpolar | Soluble[1] |

| Benzene | C₆H₆ | Nonpolar | Soluble[1] |

| Toluene | C₇H₈ | Nonpolar | Soluble[1] |

| Water | H₂O | Polar | Very low solubility/Slightly miscible[1][2][3] |

Note: The term "soluble" is qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

The following is a generalized, robust protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature bath or shaker with temperature control

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

To each vial, add a known volume of the desired organic solvent.

-

Add a magnetic stir bar to each vial and seal it tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixtures vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A solid phase should remain present throughout this period.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals. The filtration step should be performed quickly to minimize temperature changes.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

The mass of the dissolved this compound can be calculated by subtracting the initial mass of the flask from the final mass.

-

Solubility can then be expressed in terms of g/100 mL or mol/L.

-

-

Spectroscopic or Chromatographic Analysis (for volatile solvents or low solubilities):

-

Dilute the filtered saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance (using a spectrophotometer at a predetermined wavelength of maximum absorbance for this compound) or the peak area (using HPLC) for both the standard solutions and the diluted sample.

-

Construct a calibration curve by plotting the analytical signal (absorbance or peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

This guide underscores the importance of experimental verification for obtaining precise solubility data for this compound, which is crucial for its effective application in research and development. The provided protocol offers a solid foundation for researchers to generate reliable and reproducible solubility data tailored to their specific experimental conditions.

References

1,2-Diiodobenzene as a Precursor for Benzyne in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 1,2-diiodobenzene as a stable and effective precursor for the generation of benzyne, a highly reactive intermediate pivotal in the synthesis of complex aromatic compounds. This document provides a comprehensive overview of the core methodologies, detailed experimental protocols, and quantitative data to support the application of this precursor in research and development, particularly within the pharmaceutical industry.

Introduction to Benzyne Chemistry

Benzyne (o-benzyne or dehydrobenzene) is a neutral, highly reactive intermediate characterized by a formal triple bond within a benzene ring. This strained alkyne readily undergoes a variety of transformations, most notably cycloaddition and nucleophilic addition reactions, making it a powerful tool for the construction of complex polycyclic and substituted aromatic systems. The choice of the benzyne precursor is critical for the successful application of aryne chemistry, influencing the reaction conditions, functional group tolerance, and overall efficiency of the synthetic route.

This compound: A Versatile Benzyne Precursor

This compound stands out as a valuable precursor for benzyne generation due to its stability and the relatively mild conditions under which it can be converted to the reactive intermediate. The carbon-iodine bonds are susceptible to cleavage under specific conditions, leading to the formation of benzyne. This guide focuses on two primary chemical methods for generating benzyne from this compound: reaction with lithium amalgam and reaction with organolithium reagents. A third method, photolysis, is also discussed, primarily from a mechanistic standpoint.

Methods for Benzyne Generation from this compound

Reaction with Lithium Amalgam

The reaction of this compound with lithium amalgam provides a classical and effective method for benzyne generation. This approach, pioneered by Hart and Cava, allows for the in-situ formation of benzyne, which can then be trapped by a suitable diene in a Diels-Alder reaction.

Experimental Protocol: Generation of Benzyne with Lithium Amalgam and Trapping with Tetraphenylcyclopentadienone

This protocol is adapted from the work of H. Hart and A. Cava (1962).

Materials:

-

This compound

-

Tetraphenylcyclopentadienone

-

Lithium wire

-

Mercury

-

Anhydrous ether

-

Stirring apparatus

Procedure:

-

Preparation of Lithium Amalgam (1%): Under an inert atmosphere, carefully add 2.5 g of clean lithium wire to 250 g of mercury with gentle stirring. The amalgamation is exothermic. Allow the amalgam to cool to room temperature.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of 10.0 g (0.0303 mol) of this compound and 11.6 g (0.0302 mol) of tetraphenylcyclopentadienone in 200 mL of anhydrous ether.

-

Benzyne Generation and Trapping: Vigorously stir the solution and add 175 g of the 1% lithium amalgam. Continue stirring at room temperature for 24 hours.

-

Workup: Carefully decant the ether solution from the amalgam. The amalgam can be washed with fresh ether to recover any remaining product. Combine the ether fractions, wash with water, and dry over anhydrous magnesium sulfate.

-

Isolation and Purification: Remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/benzene mixture) to yield 1,2,3,4-tetraphenylnaphthalene.

Quantitative Data:

| Precursor | Reagent | Trapping Agent | Product | Yield (%) | Reference |

| This compound | 1% Lithium Amalgam | Tetraphenylcyclopentadienone | 1,2,3,4-Tetraphenylnaphthalene | 61 | Hart & Cava, 1962 |

Reaction with Organolithium Reagents

Organolithium reagents, such as n-butyllithium (n-BuLi), provide a powerful and widely used method for generating benzyne from this compound. The reaction proceeds via a halogen-metal exchange followed by elimination of lithium iodide.

Experimental Protocol: Generation of Benzyne with n-Butyllithium and Trapping with Furan

This protocol is a representative procedure based on the work of Heaney, Mann, and Millar, and general knowledge of aryne chemistry.

Materials:

-

This compound

-

n-Butyllithium (in hexane)

-

Furan

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) and a large excess of furan (e.g., 10-20 eq) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Benzyne Generation: Slowly add a solution of n-butyllithium in hexane (1.0-1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours, and then slowly warm to room temperature overnight.

-

Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product, 1,4-dihydronaphthalene-1,4-endoxide, can be purified by column chromatography on silica gel.

Quantitative Data:

| Precursor | Reagent | Trapping Agent | Product | Yield (%) |

| This compound | n-Butyllithium | Furan | 1,4-Dihydronaphthalene-1,4-endoxide | High (expected) |

| 4-Halofluorobenzenes | tert-Butyllithium | Furan | 6-Halooxabenzonorbornadienes | 85-98 |

Photolysis

The photolysis of this compound offers a mechanistically distinct route to benzyne. This method involves the homolytic cleavage of the carbon-iodine bonds upon UV irradiation. While it has been extensively studied from a theoretical and mechanistic perspective, its application in preparative organic synthesis is less common compared to chemical methods. Research indicates that upon photolysis, benzyne and molecular iodine are formed as ground-state products through a non-adiabatic deactivation pathway.[1][2] A competing pathway can lead to the formation of a 2-iodophenyl radical.[1][2]

Reaction Pathways and Experimental Workflow

The generation of benzyne from this compound and its subsequent trapping in a cycloaddition reaction follows a clear and logical workflow. This can be visualized to better understand the sequence of events.

Caption: General workflow for benzyne generation and trapping.

The process begins with the selection of the appropriate reagent to react with this compound, leading to the in-situ formation of the benzyne intermediate. This highly reactive species is then immediately trapped by a suitable diene present in the reaction mixture, resulting in the formation of a stable cycloaddition product.

Caption: Reaction pathways for benzyne formation and trapping.

Conclusion

This compound serves as a robust and reliable precursor for the generation of benzyne. The chemical methods detailed in this guide, utilizing either lithium amalgam or organolithium reagents, offer practical and efficient routes to this versatile reactive intermediate. The ability to generate benzyne in situ and trap it with various dienes opens up a wide array of possibilities for the synthesis of complex, functionalized aromatic molecules, which are of significant interest to the pharmaceutical and materials science industries. The provided experimental protocols and quantitative data serve as a valuable resource for researchers looking to incorporate aryne chemistry into their synthetic strategies.

References

An In-depth Technical Guide to 1,2-Diiodobenzene: Discovery, History, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diiodobenzene, a halogenated aromatic compound, has played a significant, albeit often understated, role in the advancement of organic synthesis. From its early preparation via classical diazotization reactions to its modern applications in cross-coupling chemistry and as a precursor to reactive intermediates, this molecule offers a unique platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its physicochemical and spectroscopic properties. The content is designed to serve as a valuable resource for researchers in organic chemistry and drug development, offering both historical context and practical guidance.

Discovery and History

The first synthesis of this compound is attributed to Philipp, who in 1873 reported its preparation from 2-iodoaniline. The method relied on the diazotization of the amine followed by a Sandmeyer-type reaction with potassium iodide. This classical approach, which involves the conversion of a primary aromatic amine to a diazonium salt that is subsequently displaced by an iodide, remains a fundamental and reliable method for the synthesis of aryl iodides.

Historically, the synthesis of this compound was intrinsically linked to the development of methods for the introduction of iodine into the benzene ring. Early methods often involved multi-step sequences starting from more readily available substituted benzenes. The development of the Sandmeyer reaction in the late 19th century provided a more direct and efficient route to aryl iodides, including this compound, from the corresponding anilines.

In more contemporary organic synthesis, this compound has gained prominence as a versatile building block. Its two iodine atoms can be sequentially or simultaneously functionalized, making it a valuable substrate in various cross-coupling reactions. Furthermore, its ability to generate the highly reactive intermediate, benzyne, through photolysis or treatment with strong bases has opened up avenues for the construction of complex polycyclic aromatic systems.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 615-42-9 | |

| Molecular Formula | C₆H₄I₂ | |

| Molecular Weight | 329.90 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 2.5 °C | |

| Boiling Point | 286.5 °C at 760 mmHg | |

| Density | 2.524 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.718 | |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, and chloroform. |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features |

| ¹H NMR (CDCl₃) | δ 7.85 (dd, J = 7.9, 1.6 Hz, 2H), 7.37 (td, J = 7.7, 1.6 Hz, 2H) |

| ¹³C NMR (CDCl₃) | δ 140.2, 130.1, 128.8, 97.9 |

| Infrared (IR) | ν (cm⁻¹): 3055, 1558, 1435, 1010, 748 |

| Mass Spectrometry (MS) | m/z (%): 330 (M⁺, 100), 203 (M⁺ - I, 25), 76 (C₆H₄⁺, 30) |

Experimental Protocols

This section provides detailed methodologies for the historical synthesis of this compound and a key modern application.

Historical Synthesis: Sandmeyer Reaction of 2-Iodoaniline

This protocol is based on the classical Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of anilines to aryl halides.

Reaction Scheme:

Historical Synthesis of this compound

Materials:

-

2-Iodoaniline (10.0 g, 45.7 mmol)

-

Concentrated Hydrochloric Acid (30 mL)

-

Sodium Nitrite (3.3 g, 47.8 mmol)

-

Potassium Iodide (8.4 g, 50.6 mmol)

-

Deionized Water

-

Diethyl Ether

-

Sodium Bicarbonate (saturated solution)

-

Sodium Thiosulfate (10% solution)

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization: In a 250 mL beaker, suspend 2-iodoaniline in a mixture of concentrated hydrochloric acid and 30 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a solution of sodium nitrite in 15 mL of water, keeping the temperature below 5 °C. Continue stirring for an additional 15 minutes after the addition is complete.

-

Iodide Displacement: In a separate 500 mL beaker, dissolve potassium iodide in 50 mL of water and cool to 0 °C. Slowly and with continuous stirring, add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate will form.

-

Work-up: Allow the mixture to warm to room temperature and then heat it on a steam bath until the evolution of nitrogen gas ceases and the precipitate coagulates. Cool the mixture to room temperature and extract with three 50 mL portions of diethyl ether.

-

Purification: Combine the ether extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of 10% sodium thiosulfate solution to remove any residual iodine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Distillation: The crude this compound can be purified by vacuum distillation.

Key Reaction: Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for sequential or double Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of various biaryl and polyaryl compounds.

Reaction Workflow:

Suzuki-Miyaura Coupling Workflow

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic Acid (2.2 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium Carbonate (K₂CO₃, 3.0 mmol)

-

Toluene (10 mL)

-

Ethanol (2.5 mL)

-

Deionized Water (2.5 mL)

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction to room temperature and add 20 mL of water. Extract the aqueous layer with three 20 mL portions of ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Key Signaling Pathways and Logical Relationships

While this compound is not typically involved in biological signaling pathways itself, its synthetic applications are crucial for creating molecules that are. A key chemical transformation of this compound is its photolytic conversion to benzyne, a highly reactive intermediate.

Photolytic Generation of Benzyne from this compound:

Benzyne Formation via Photolysis

Upon irradiation with ultraviolet light, this compound undergoes homolytic cleavage of a carbon-iodine bond to form an iodophenyl radical and an iodine radical. Subsequent loss of the second iodine radical from the iodophenyl radical generates benzyne. This intermediate can then be trapped by various dienophiles in [4+2] cycloaddition reactions to construct complex polycyclic frameworks.

Conclusion

This compound is a compound with a rich history and continued relevance in modern organic synthesis. Its accessibility through classical methods and its versatility as a building block in contemporary cross-coupling and aryne chemistry make it an indispensable tool for chemists in academia and industry. The detailed information provided in this guide is intended to equip researchers with the knowledge necessary to effectively utilize this compound in their synthetic endeavors, from understanding its fundamental properties to implementing its use in complex multi-step syntheses.

Electrophilic Aromatic Substitution on 1,2-Diiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on 1,2-diiodobenzene. While specific experimental data for this substrate is limited in publicly available literature, this document extrapolates from established principles of EAS on halogenated benzenes to predict reactivity and regioselectivity. The guide covers the theoretical underpinnings of the directing effects of iodine substituents, predicted outcomes for nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and provides generalized experimental protocols. This paper aims to serve as a foundational resource for researchers designing synthetic routes involving substituted this compound derivatives.

Introduction to Electrophilic Aromatic Substitution on Halogenated Benzenes

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry for the functionalization of aromatic rings. The reaction outcome is significantly influenced by the nature of the substituents already present on the aromatic ring. Halogens, including iodine, exhibit a dual electronic effect: they are deactivating due to their inductive electron-withdrawing effect (-I effect), yet they direct incoming electrophiles to the ortho and para positions due to their ability to donate a lone pair of electrons through resonance (+R effect).[1][2][3]

For iodine, the inductive effect is the weakest among the halogens, while the resonance effect still dictates the regioselectivity.[4] Therefore, iodine is classified as a deactivating, ortho-, para-directing group.[2] In electrophilic aromatic substitution reactions, the presence of an iodine atom on a benzene ring slows down the reaction rate compared to benzene itself but directs the incoming electrophile primarily to the positions ortho and para to the iodine atom.

Predicted Reactivity and Regioselectivity of this compound

In the case of this compound, the benzene ring is substituted with two deactivating iodine atoms. This disubstitution is expected to further decrease the nucleophilicity of the aromatic ring, making it significantly less reactive towards electrophiles than benzene or monoiodobenzene. Consequently, harsher reaction conditions, such as stronger acids, higher temperatures, or longer reaction times, may be necessary to achieve substitution.

The directing effects of the two iodine atoms are cooperative, both directing incoming electrophiles to the same positions. In this compound, the positions ortho and para to one iodine atom are also meta and para to the other. The primary sites for electrophilic attack are the positions para to each iodine, which are carbons 4 and 5.

Both positions 4 and 5 are electronically activated by the resonance effect of the adjacent iodine atoms. However, steric hindrance from the bulky iodine atoms may influence the final product distribution.[4] Attack at position 4 is para to the iodine at C1 and meta to the iodine at C2, while attack at position 5 is para to the iodine at C2 and meta to the iodine at C1. Given the large size of the iodine atom, the electrophile may preferentially attack the less sterically hindered position. Without specific experimental data, it is difficult to definitively predict the major isomer.

Key Electrophilic Aromatic Substitution Reactions on this compound

While specific experimental data for this compound is scarce, the following sections outline generalized protocols for common EAS reactions, adapted for a deactivated substrate. Researchers should consider these as starting points for optimization.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the deactivating nature of the two iodine atoms, forcing conditions are likely required.

Predicted Reaction:

Experimental Protocol (General):

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool this compound in concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

-

Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data: No specific yield or isomer ratio data for the nitration of this compound was found in the surveyed literature. For comparison, the nitration of other deactivated benzenes often results in a mixture of isomers, with yields depending heavily on the reaction conditions.[5]

| Reactant | Reagents | Product(s) | Yield (%) | Isomer Ratio (ortho:meta:para) | Reference |

| Nitrobenzene | HNO₃, H₂SO₄ | Dinitrobenzene | ~93 | 6:93:1 | [5] |

| Chlorobenzene | HNO₃, H₂SO₄ | Chloronitrobenzene | ~98 | 30:1:69 | [6] |

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.

Predicted Reaction:

Experimental Protocol (General):

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of a Lewis acid (e.g., FeBr₃ for bromination, AlCl₃ for chlorination).

-

Slowly add the halogen (e.g., bromine or chlorine) dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate (for bromination/iodination) or sodium sulfite (for chlorination).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data: Specific data for the halogenation of this compound is not readily available. The reaction is expected to be slow due to the deactivating nature of the iodine substituents.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid or sulfur trioxide.

Predicted Reaction:

References

Unraveling the Stability of 1,2-Diiodobenzene: A Theoretical Perspective

For Immediate Release

A Deep Dive into the Theoretical Calculations Governing the Stability and Decomposition Pathways of 1,2-Diiodobenzene, a Key Precursor in Organic Synthesis.

This technical guide offers an in-depth analysis of the theoretical calculations that illuminate the stability of this compound. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational studies, providing a comprehensive overview of the energetic landscapes and reaction mechanisms involved in its decomposition, particularly its role as a benzyne precursor. The stability of this compound is a critical factor in its application, and understanding its decomposition pathways is paramount for optimizing synthetic methodologies.